![molecular formula C19H24N4O3 B10999257 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10999257.png)
3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of a piperazine derivative with a spirocyclic ketone. The reaction is often carried out in the presence of a suitable solvent such as 1,4-dioxane and a catalyst like triethylamine. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and function .
Comparison with Similar Compounds
- 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenylquinazolin-4(3H)-one
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Comparison: Compared to similar compounds, 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
The compound 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and findings from recent studies.
The molecular formula of the compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly through modulation of serotonin and dopamine receptors. The presence of the phenylpiperazine moiety suggests potential activity as a serotonin receptor antagonist or agonist, which could contribute to anxiolytic or antidepressant effects.
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives can exhibit significant antidepressant and anxiolytic properties. For instance:
- Serotonin Receptor Modulation : Compounds with piperazine structures have been noted to influence serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .
Neuroprotective Properties
The neuroprotective potential of this compound may stem from its ability to modulate oxidative stress pathways. Research indicates that similar compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and reduced neuroinflammation .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
In Vivo Studies
Recent animal studies have highlighted the compound's efficacy in reducing anxiety-like behaviors and improving cognitive functions. For example:
- Mouse Models : Administration of similar spirocyclic compounds in mouse models has shown reduced immobility in forced swim tests, indicating antidepressant-like effects .
Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives reported that compounds similar to this compound exhibited significant reductions in depression scores in rodent models when administered over a period of two weeks. The mechanism was attributed to enhanced serotonergic transmission .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested against oxidative stress induced by glutamate toxicity in neuronal cell lines. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls .
Properties
Molecular Formula |
C19H24N4O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C19H24N4O3/c24-16(14-23-17(25)19(20-18(23)26)8-4-5-9-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,20,26) |
InChI Key |
PVEZLGWKZZWHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.